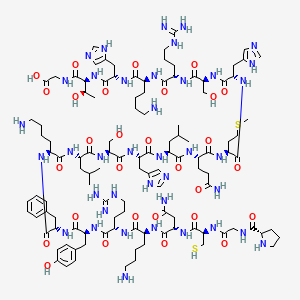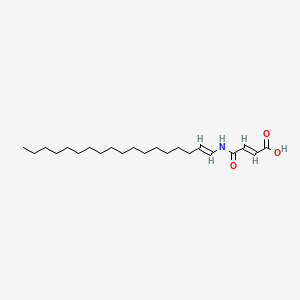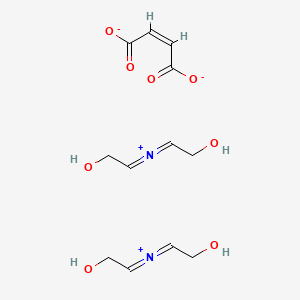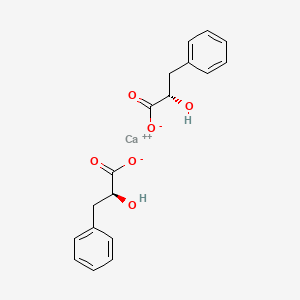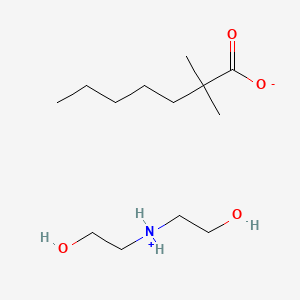
Bis(2-hydroxyethyl)ammonium dimethylheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxyethyl)ammonium dimethylheptanoate: is a chemical compound with the molecular formula C13H29NO4 and a molecular weight of 263.37 g/mol . This compound is known for its unique structure, which includes both hydroxyethyl and ammonium groups, making it versatile in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium dimethylheptanoate typically involves the reaction of dimethylheptanoic acid with bis(2-hydroxyethyl)amine . The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions
Bis(2-hydroxyethyl)ammonium dimethylheptanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ammonium group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids , while reduction can produce amines or alcohols .
科学研究应用
Bis(2-hydroxyethyl)ammonium dimethylheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of bis(2-hydroxyethyl)ammonium dimethylheptanoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and ammonium groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used .
相似化合物的比较
Similar Compounds
Some compounds similar to bis(2-hydroxyethyl)ammonium dimethylheptanoate include:
- Bis(2-hydroxyethyl)ammonium acetate
- Bis(2-hydroxyethyl)ammonium chloride
- Bis(2-hydroxyethyl)ammonium sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxyethyl and dimethylheptanoate groups. This unique structure imparts specific chemical properties and reactivity, making it particularly useful in certain applications where other similar compounds may not be as effective .
属性
CAS 编号 |
97334-74-2 |
|---|---|
分子式 |
C13H29NO4 |
分子量 |
263.37 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl)azanium;2,2-dimethylheptanoate |
InChI |
InChI=1S/C9H18O2.C4H11NO2/c1-4-5-6-7-9(2,3)8(10)11;6-3-1-5-2-4-7/h4-7H2,1-3H3,(H,10,11);5-7H,1-4H2 |
InChI 键 |
CTUKSWRPOXUNEL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C)C(=O)[O-].C(CO)[NH2+]CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


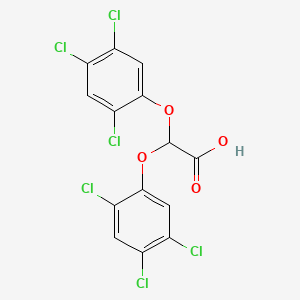


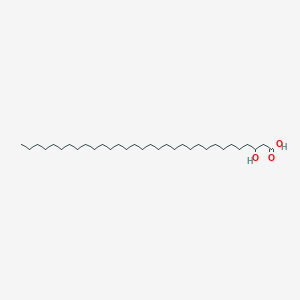
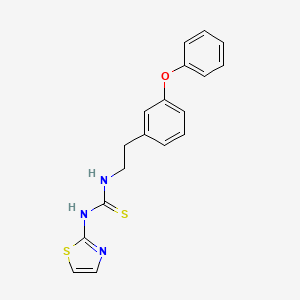

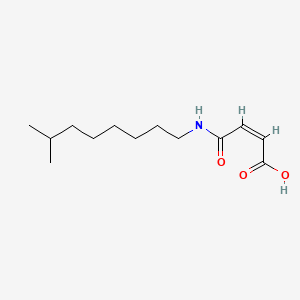
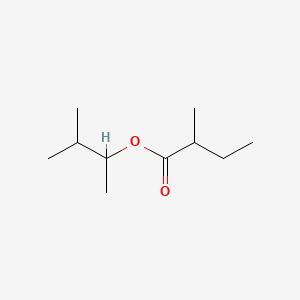
![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
